![molecular formula C18H30N4O4 B12803460 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid CAS No. 51732-78-6](/img/structure/B12803460.png)
3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine (1:1) is a chemical compound that combines terephthalic acid with a piperazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine typically involves the reaction of terephthalic acid with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine in a 1:1 molar ratio. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine groups to more reduced forms such as amines or amides.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the terephthalic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or amides. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, the compound can be used as a ligand for binding studies with proteins and other biomolecules. Its ability to form stable complexes makes it useful in studying molecular interactions.
Medicine
In medicine, the compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, the compound is used in the production of advanced materials such as coatings, adhesives, and composites. Its unique properties make it suitable for enhancing the performance of these materials .
Mécanisme D'action
The mechanism of action of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine involves its ability to form stable complexes with various molecules. The piperazine ring and the amine groups can interact with different molecular targets, leading to the formation of hydrogen bonds, ionic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an aminopropyl group and is used for surface modification and functionalization.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Another compound with similar functional groups, used in biosensing applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group and is used for similar applications in surface modification.
Uniqueness
The uniqueness of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine lies in its combination of terephthalic acid and piperazine derivative. This combination provides a unique set of properties, such as enhanced stability, specific binding capabilities, and versatility in various applications. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
51732-78-6 |
|---|---|
Formule moléculaire |
C18H30N4O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;terephthalic acid |
InChI |
InChI=1S/C10H24N4.C8H6O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-12H2;1-4H,(H,9,10)(H,11,12) |
Clé InChI |
SEQMESIUOMRVRP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN)CCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


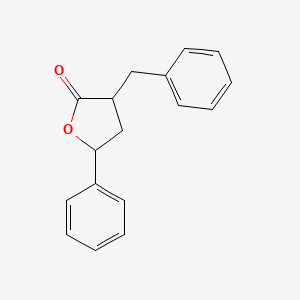
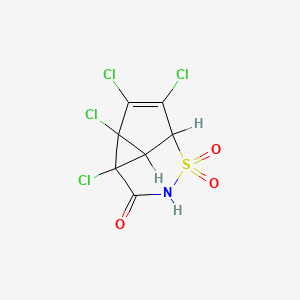

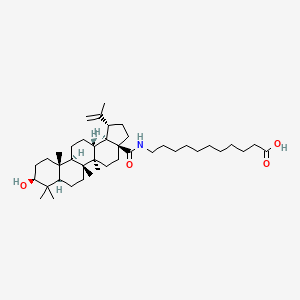
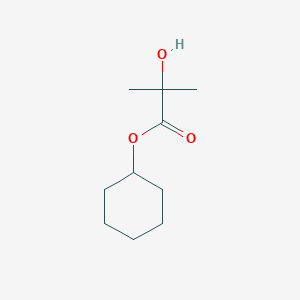

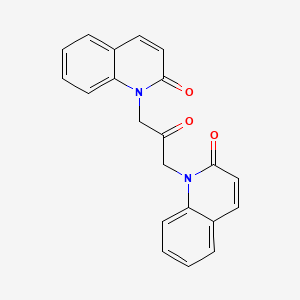

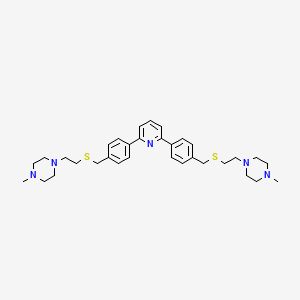
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
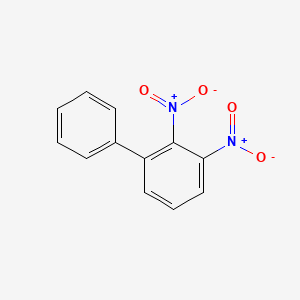
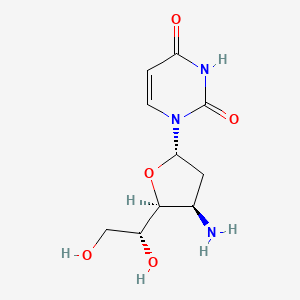
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
